molecular formula C18H18O4 B12407902 (3R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one

(3R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one

Cat. No.: B12407902
M. Wt: 298.3 g/mol
InChI Key: OYJBHGSSAJNKJF-CQSZACIVSA-N
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Description

(3R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one is an organic compound with a complex structure that includes methoxy groups and a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of methoxybenzyl alcohol and malonic acid under inert conditions to form intermediate compounds, which are then subjected to further reactions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(3R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but often involve modulation of biochemical processes such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(3R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C18H18O4/c1-20-12-6-4-11(5-7-12)14-10-16(19)15-8-13(21-2)9-17(22-3)18(14)15/h4-9,14H,10H2,1-3H3/t14-/m1/s1

InChI Key

OYJBHGSSAJNKJF-CQSZACIVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CC(=O)C3=C2C(=CC(=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C2C(=CC(=C3)OC)OC

Origin of Product

United States

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